molecular formula C33H47NO7 B13415853 (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Cat. No.: B13415853
M. Wt: 569.7 g/mol
InChI Key: DXURXTOWLSHVBO-ZYEXDBTJSA-N
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Description

The compound (1R,4S,5’S,6R,6’R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5’,11,13,22-tetramethyl-6’-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one is a complex organic molecule with a unique structure. It is a derivative of the milbemycin family, which are known for their biological activities, particularly as insecticides and anthelmintics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically starts with a precursor molecule that undergoes a series of reactions such as oxidation, reduction, and cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using specific strains of bacteria, such as Streptomyces avermitilis. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to paralysis and death of the target organisms . This mechanism is similar to other compounds in the milbemycin family.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its unique spirocyclic oxane ring and the specific arrangement of functional groups.

Properties

Molecular Formula

C33H47NO7

Molecular Weight

569.7 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C33H47NO7/c1-19(2)29-22(5)12-13-32(41-29)17-26-16-25(40-32)11-10-21(4)14-20(3)8-7-9-24-18-38-30-28(34-37)23(6)15-27(31(35)39-26)33(24,30)36/h7-10,15,19-20,22,25-27,29-30,36-37H,11-14,16-18H2,1-6H3/b8-7+,21-10+,24-9+,34-28-/t20-,22-,25+,26-,27-,29+,30+,32+,33+/m0/s1

InChI Key

DXURXTOWLSHVBO-ZYEXDBTJSA-N

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)O[C@@H]1C(C)C

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C(C)C

Origin of Product

United States

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